molecular formula C10H15O3P B14630191 Ethyl (1-hydroxyethyl)phenylphosphinate CAS No. 57483-33-7

Ethyl (1-hydroxyethyl)phenylphosphinate

Cat. No.: B14630191
CAS No.: 57483-33-7
M. Wt: 214.20 g/mol
InChI Key: CBTRFZFGTYDIIZ-UHFFFAOYSA-N
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Description

Ethyl (1-hydroxyethyl)phenylphosphinate is an organophosphorus compound with the molecular formula C10H15O3P This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-hydroxyethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phenylphosphinate with an appropriate alcohol under acidic or basic conditions. For example, the reaction of ethyl phenylphosphinate with ethanol in the presence of a strong acid catalyst can yield this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of ethyl phenylphosphinate with aryl halides in the presence of a palladium catalyst and a base can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-hydroxyethyl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Ethyl (1-hydroxyethyl)phenylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-hydroxyethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Ethyl phenylphosphinate: Lacks the hydroxyl group present in ethyl (1-hydroxyethyl)phenylphosphinate.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Phenylphosphinic acid: Contains a phosphinic acid group instead of a phosphinate group.

Uniqueness

This compound is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications.

Properties

CAS No.

57483-33-7

Molecular Formula

C10H15O3P

Molecular Weight

214.20 g/mol

IUPAC Name

1-[ethoxy(phenyl)phosphoryl]ethanol

InChI

InChI=1S/C10H15O3P/c1-3-13-14(12,9(2)11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3

InChI Key

CBTRFZFGTYDIIZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(C)O

Origin of Product

United States

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